N-(1-benzoylpyridin-2-ylidene)benzamide
Description
Contextualization within N-Acyl Pyridinium (B92312) Ylide Chemistry
N-(1-benzoylpyridin-2-ylidene)benzamide is classified as an N-acyl pyridinium ylide. Pyridinium ylides are neutral, dipolar compounds containing a positively charged pyridinium ring directly attached to a negatively charged carbon atom (a carbanion). researchgate.net The presence of an acyl group on the pyridinium nitrogen, as in the case of the target molecule, serves to stabilize the ylide through resonance.
These ylides are versatile intermediates in organic synthesis, most notably in 1,3-dipolar cycloaddition reactions. nih.govkoreascience.kr The generation of pyridinium ylides typically involves the deprotonation of the corresponding N-substituted pyridinium salt. researchgate.net For this compound, its precursor would be an N,N'-dibenzoyl-2-aminopyridinium salt. The stability and reactivity of the resulting ylide are significantly influenced by the nature of the substituents on both the pyridine (B92270) ring and the ylidic carbon. nih.gov
Structural Classification and Functional Group Analysis
The structure of this compound is characterized by several key functional groups that dictate its chemical properties.
Interactive Data Table: Functional Group Analysis
| Functional Group | Description | Potential Reactivity |
| Pyridinium Ylide | A dipolar moiety with a positively charged nitrogen in the pyridine ring and an adjacent exocyclic nitrogen bearing a negative charge (in one resonance form). | Acts as a 1,3-dipole in cycloaddition reactions. clockss.org |
| Benzoyl Groups | Two C6H5C(=O)- groups, one attached to the pyridinium nitrogen and the other to the exocyclic nitrogen. | These electron-withdrawing groups stabilize the ylide through resonance and influence the regioselectivity of its reactions. |
| Pyridine Ring | A six-membered aromatic heterocycle containing a nitrogen atom. | The positive charge on the nitrogen makes the ring electron-deficient. |
| Benzamide (B126) Moiety | A benzoyl group attached to a nitrogen atom. wikipedia.org | Contributes to the overall electronic and steric profile of the molecule. |
The molecule's geometry is likely non-planar due to steric hindrance between the two bulky benzoyl groups and the pyridine ring. This steric strain could influence its stability and reactivity compared to less substituted pyridinium ylides.
Overview of Academic Research Trajectories for Related Chemical Architectures
Research on pyridinium ylides and related benzamide structures has followed several key trajectories, highlighting their importance in synthetic and medicinal chemistry.
One major area of research is the use of pyridinium ylides in the synthesis of indolizine (B1195054) scaffolds through [3+2] cycloaddition reactions with alkenes and alkynes. nih.govnih.gov These reactions are highly valuable for creating complex heterocyclic frameworks that are often found in biologically active molecules. The efficiency and regioselectivity of these cycloadditions are often dependent on the electronic nature of the substituents on the ylide and the dipolarophile. nih.govmdpi.com
Another significant research avenue involves the development of novel catalytic systems to facilitate reactions involving pyridinium ylides. This includes the use of metal catalysts to promote cycloadditions and other transformations under mild conditions. acs.orgresearchgate.net
Furthermore, the synthesis of various N-(pyridin-2-yl)benzamide derivatives has been a focus of research, particularly in the context of medicinal chemistry. mdpi.comresearchgate.netresearchgate.net These compounds have been investigated for a range of biological activities, and their synthesis often involves the coupling of aminopyridines with benzoic acid derivatives. mdpi.com
Interactive Data Table: Research Findings on Related Architectures
| Research Area | Key Findings |
| [3+2] Cycloaddition Reactions | Pyridinium ylides react with electron-deficient alkenes and alkynes to form indolizine and pyrazolo[1,5-a]pyridine (B1195680) derivatives. nih.gov The presence of electron-withdrawing groups on the ylide generally enhances reactivity. nih.gov |
| Catalysis | Rhodium(II) catalysts have been used to generate pyridinium ylides from diazo compounds for subsequent cycloaddition reactions. acs.org |
| Synthesis of N-(pyridin-2-yl)benzamides | These compounds can be synthesized through the amidation of 2-aminopyridine (B139424) with various benzoic acid derivatives, sometimes employing metal-organic frameworks as catalysts. mdpi.com |
| Nucleophilicity Studies | The nucleophilicity of pyridinium ylides has been quantified, allowing for the prediction of their reaction rates with various electrophiles. acs.org |
Properties
IUPAC Name |
N-(1-benzoylpyridin-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-18(15-9-3-1-4-10-15)20-17-13-7-8-14-21(17)19(23)16-11-5-2-6-12-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJOXJXPGMDHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2C=CC=CN2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323765 | |
| Record name | N-(1-benzoylpyridin-2-ylidene)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7504-87-2 | |
| Record name | NSC404805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-benzoylpyridin-2-ylidene)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways Toward N 1 Benzoylpyridin 2 Ylidene Benzamide
Precursor Synthesis and Derivatization
The generation of N-acyl pyridinium (B92312) ylides typically begins with the synthesis of an appropriate pyridinium salt precursor. researchgate.net The most common method involves the quaternization of a pyridine (B92270) derivative. For the target molecule, a logical precursor would be an N-benzoyl-2-aminopyridinium salt.
The synthesis of these precursors can be approached in several ways:
N-Acylation of 2-Aminopyridine (B139424): Direct acylation of 2-aminopyridine with an acylating agent like benzoyl chloride can lead to the formation of N-(pyridin-2-yl)benzamide. This amide is a key intermediate. While stable on its own, it must be activated at the ring nitrogen to form the pyridinium salt.
Formation of Pyridinium Salts: A more direct route to the ylide precursor involves the reaction of pyridine with an activated acylating agent or the reaction of a substituted pyridine with a reagent that introduces the benzoyl group onto the ring nitrogen. scripps.edu For instance, reacting a pyridine with a benzoyl halide can form a 1-acylpyridinium salt. scripps.edu The subsequent introduction of the benzamide (B126) group at the C2 position is a more complex transformation.
A common precursor for many pyridinium ylide syntheses is a pyridinium salt formed from the pyridine and an alkyl halide, such as N-phenacyl-pyridinium bromide, which is then used to generate the ylide via deprotonation. researchgate.net For the specific target, N-(1-benzoylpyridin-2-ylidene)benzamide, the key challenge lies in the sequential or concurrent introduction of two different benzoyl-derived groups at two distinct nitrogen atoms.
Direct Formation of N-Acyl Pyridinium Ylides
The direct formation of the N-acyl pyridinium ylide structure involves generating the characteristic N-N ylide bond or forming the amide functionality on a pre-formed ylide scaffold.
Pyridinium ylides are frequently generated in situ from their corresponding pyridinium salt precursors by treatment with a base. datapdf.com The base, which can range from organic amines like piperidine (B6355638) to inorganic bases like potassium carbonate, deprotonates the carbon or nitrogen atom adjacent to the pyridinium nitrogen. researchgate.netorganic-chemistry.org
Three-component condensation reactions are a powerful tool for constructing complex heterocyclic systems, where pyridinium ylides can be trapped by various electrophiles. organic-chemistry.orgacs.orgnih.gov A relevant cascade process involves the Knoevenagel condensation, followed by a Michael addition and an intramolecular SN2 cyclization. acs.orgnih.gov In a hypothetical route to the target molecule, a 1-benzoylpyridinium salt could be generated in situ and subsequently react with a nucleophilic benzamide equivalent at the 2-position.
The interaction of Michael acceptors with pyridinium ylides is a well-established method for forming various nitrogen-containing heterocycles. researchgate.net The reaction typically involves the conjugate addition of the ylide to an activated alkene, leading to a zwitterionic intermediate that can undergo cyclization. organic-chemistry.org While often used to form fused ring systems like indolizines, adapting this methodology could provide a pathway to C2-functionalized pyridinium ylides.
While not yielding pyridinium ylides directly, oxidative amidation methods are crucial for synthesizing N-(pyridin-2-yl)amides, which are isomeric to the target ylide and represent a key structural motif. These methods often utilize readily available starting materials and proceed via C-C bond cleavage or C-H activation.
A metal-free approach involves the reaction of ketones with 2-aminopyridine in water, mediated by tert-butyl hydroperoxide (TBHP) and tetrabutylammonium (B224687) iodide (TBAI). acs.org This method allows for the selective cleavage of a C(O)–C(Alkyl) bond to form the corresponding N-(pyridin-2-yl)amide. acs.org Similarly, α-bromoketones can react with 2-aminopyridine in the presence of I₂ and TBHP to yield pyridyl-amides through C-C bond cleavage. rsc.org The versatility of TBHP as a stable, cost-effective, and environmentally safer oxidant makes it a valuable reagent in these transformations. researchgate.net
| Starting Materials | Reagents/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Ketones, 2-Aminopyridine | TBHP, TBAI, TfOH | Water | Metal-free, C-C bond cleavage, environmentally benign. | acs.org |
| α-Bromoketones, 2-Aminopyridine | I₂, TBHP | Toluene | Metal-free, mild conditions, C-C bond cleavage. | rsc.org |
| Benzylamine | NiBDC MOF | - | Heterogeneous catalysis, good yield and stability. | researchgate.net |
| Aldehydes, 2-Aminopyridines | - | - | Oxidative amidation, versatile. | researchgate.net |
Catalytic Routes in Analogous Benzamide and Pyridine Systems
Modern organic synthesis heavily relies on catalytic transformations to achieve high efficiency, selectivity, and functional group tolerance. The construction of the benzamide and pyridine moieties found in the target molecule can be informed by numerous advanced catalytic protocols.
Transition metals such as palladium, copper, nickel, iron, and iridium are widely used to catalyze the formation of C-N bonds, which is central to the synthesis of pyridyl-amides.
Copper Catalysis: Copper-catalyzed methods are prominent in the synthesis of N-fused heterocycles and amides. For instance, a CuI–bipyridine system has been shown to be effective for synthesizing functionalized imidazo[1,2-a]pyridines, which are structurally related to C2-functionalized pyridines. beilstein-journals.org
Iron and Nickel Catalysis: Bimetallic metal-organic frameworks (MOFs), such as Fe₂Ni-BDC, have been developed as efficient heterogeneous catalysts for the amidation reaction between 2-aminopyridine and nitroolefins to produce N-(pyridin-2-yl)benzamides. mdpi.com This catalyst demonstrates high activity and can be recycled multiple times without a significant loss in performance. mdpi.com
Cerium Catalysis: Rare-earth metals also offer unique catalytic activities. A Ce(III)-catalyzed reaction between 2-aminopyridines and nitroolefins provides pyridyl benzamides in good yields without the need for external oxidants, using water as the oxygen source for the carbonyl group. researchgate.netrsc.org
Ruthenium Catalysis: Ruthenium complexes featuring pyridylidene amide (PYA) ligands act as powerful catalysts for various oxidation reactions, including the conversion of alkenes to carbonyl compounds. acs.org Such reactivity could be conceptually applied to the formation of the benzoyl group in the target structure.
Iridium and Palladium Catalysis: These metals are workhorses in C-H functionalization. Iridium catalysts can achieve meta-selective C-H borylation of benzamides, while palladium catalysts are used for the C-3 selective olefination of pyridines. acs.orgacs.org These site-selective reactions provide powerful tools for modifying the core structures of the precursors.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Fe₂Ni-BDC MOF | Michael Addition/Amidation | Heterogeneous, recyclable, good yields. | mdpi.com |
| Ce(III) salts | Amidation of nitroolefins | No external oxidant needed, broad substrate scope. | rsc.org |
| CuO/CuAl₂O₄ | Three-component coupling | Synthesis of N-fused pyridines. | beilstein-journals.org |
| Ir-Bipyridine/Alkylaluminum | meta-C-H Borylation | Site-selective functionalization of benzamides. | acs.org |
| Pd(OAc)₂/Phenanthroline | C-3 C-H Olefination | Site-selective functionalization of pyridines. | acs.org |
The ligand bound to the transition metal center plays a pivotal role in catalysis, influencing the reactivity, stability, and selectivity of the transformation. The rational design of ligands has enabled synthetic routes that were previously inaccessible.
For instance, in the palladium-catalyzed functionalization of pyridines, the choice of ligand is critical for controlling the site of reaction. The use of 1,10-phenanthroline (B135089) as a ligand has been shown to successfully direct the olefination to the C-3 position of the pyridine ring, a significant breakthrough in the field. acs.org
In iridium-catalyzed C-H borylation, a specially designed bipyridine ligand equipped with a Lewis acidic alkylaluminum biphenoxide moiety was used to direct the borylation to the meta-position of benzamides. acs.org The Lewis acid on the ligand is proposed to interact with the carbonyl group of the benzamide, positioning the catalyst for selective C-H activation at the remote meta-position. acs.org Similarly, a 1,10-phenanthroline ligand bearing a Lewis acidic borane (B79455) moiety directs the C-3 borylation of pyridine itself. acs.org These examples of ligand-accelerated and directed catalysis highlight a powerful strategy that could be harnessed for the complex synthesis of molecules like this compound.
Advanced Structural Elucidation and Spectroscopic Characterization of N 1 Benzoylpyridin 2 Ylidene Benzamide
Single Crystal X-Ray Diffraction Analysis
A single-crystal X-ray diffraction study would be the definitive method to determine the precise three-dimensional structure of N-(1-benzoylpyridin-2-ylidene)benzamide. Such an analysis would provide invaluable information on its molecular geometry and how the molecules arrange themselves in the solid state.
Molecular Conformation and Intramolecular Geometric Parameters
This subsection would detail the specific bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the geometry around the ylidene C-N bond and the conformation of the two benzoyl groups relative to the pyridine (B92270) ring. For instance, in the related but different molecule, N-Benzoyl-N-(2-pyridylcarbonyl)benzamide, the molecule adopts a propeller-like shape. researchgate.net The amide groups in this related compound are not coplanar with the aromatic rings to which they are attached. researchgate.net A similar analysis for this compound would reveal the planarity of its core structure and the orientation of its substituent groups.
A data table, such as the one below, would be populated with the experimental values.
Table 1: Selected Intramolecular Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| Pyridine C=N | value | C-N-C (ylide) | value |
| N-C (benzoyl 1) | value | O=C-N | value |
| N-C (benzoyl 2) | value | C-Pyridine-C | value |
| C=O (benzoyl 1) | value | Torsion Angle (Ph-C-N-Py) | value |
Intermolecular Interactions and Crystal Packing Motifs
This section would describe the non-covalent interactions that govern the crystal packing. These interactions include van der Waals forces, dipole-dipole interactions, and potentially π-π stacking between the aromatic rings. In many benzamide (B126) derivatives, molecules are linked into dimers or more extended networks through hydrogen bonds. nih.gov The analysis would identify the key packing motifs, such as chains, sheets, or more complex three-dimensional networks.
Hydrogen Bonding Networks and Supramolecular Architectures
While this compound does not possess traditional hydrogen bond donors like N-H or O-H groups, it could participate in weaker C-H···O or C-H···N hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in stabilizing the crystal structure. For example, in N-Benzoyl-N-(2-pyridylcarbonyl)benzamide, C—H⋯O hydrogen bonds link molecules into dimers. researchgate.net A detailed analysis would map out these interactions and describe the resulting supramolecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Advanced NMR techniques would provide detailed information about the connectivity, stereochemistry, and dynamic behavior of this compound.
Multi-dimensional NMR Techniques (e.g., COZY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A suite of 2D NMR experiments would be employed to unambiguously assign all the proton (¹H) and carbon (¹³C) signals in the molecule.
COSY (Correlation Spectroscopy) would reveal the ¹H-¹H coupling networks, helping to identify adjacent protons within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the entire molecule, including the linkages between the benzoyl groups and the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is essential for determining the stereochemistry and preferred conformation in solution.
A comprehensive data table would summarize the assigned chemical shifts.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Hypothetical Data in CDCl₃)
| Position | δ ¹³C (ppm) | δ ¹H (ppm, multiplicity, J in Hz) |
|---|---|---|
| Pyridine C2 | value | - |
| Pyridine C3 | value | value, d, J = value |
| Pyridine C4 | value | value, t, J = value |
| Pyridine C5 | value | value, t, J = value |
| Pyridine C6 | value | value, d, J = value |
| Benzoyl C=O (1) | value | - |
| Benzoyl Ph C1' | value | - |
| Benzoyl Ph C2'/C6' | value | value, d, J = value |
| Benzoyl Ph C3'/C5' | value | value, t, J = value |
| Benzoyl Ph C4' | value | value, t, J = value |
| Benzoyl C=O (2) | value | - |
| Benzoyl Ph C1'' | value | - |
| Benzoyl Ph C2''/C6'' | value | value, d, J = value |
| Benzoyl Ph C3''/C5'' | value | value, t, J = value |
Conformational Dynamics and Rotational Barriers by Variable Temperature NMR
Variable temperature (VT) NMR studies would be conducted to investigate any dynamic processes occurring in the molecule, such as restricted rotation around the N-C(O) bonds. If the rotation is slow on the NMR timescale at room temperature, separate signals might be observed for different conformers. By increasing the temperature, these signals would coalesce as the rotation becomes faster. From the coalescence temperature and the chemical shift difference between the signals, the energy barrier for this rotation (ΔG‡) could be calculated. This would provide quantitative insight into the conformational flexibility of the benzoyl groups.
Probing Electronic Environments via Chemical Shifts
The molecule contains three distinct aromatic systems: two benzoyl phenyl rings and the pyridinylidene ring. The two benzoyl groups are chemically non-equivalent. One is bonded to the exocyclic imine nitrogen (the benzamide moiety), while the other is attached to the endocyclic pyridinium (B92312) nitrogen. This non-equivalence will result in separate sets of signals for each ring.
The pyridinium ylide structure is characterized by a positive charge on the nitrogen atom within the ring and a negative charge on an adjacent atom, in this case, delocalized into the N-benzoyl group. This ylidic nature significantly influences the chemical shifts of the protons on the pyridine ring, which are typically found at high chemical shifts (downfield) in pyridinium salts. rsc.org The protons on the pyridinylidene ring (H-3 to H-6) are expected to show complex splitting patterns in the aromatic region, with their precise shifts influenced by the anisotropic effects of the adjacent benzoyl groups.
The protons of the two phenyl rings will also resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The ortho-protons of the benzoyl groups are expected to be the most deshielded due to the electron-withdrawing effect of the carbonyl group.
In ¹³C NMR, two distinct carbonyl signals (C=O) are anticipated to appear significantly downfield, likely in the range of 165-175 ppm. rsc.orgmdpi.com The carbons of the pyridinylidene ring will also show characteristic shifts, with the carbon atom adjacent to the nitrogen (C-2 and C-6) being particularly sensitive to the electronic environment. nih.govrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous structures. chemicalbook.comrsc.orgrsc.org
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Pyridinylidene Ring (C2-C6) | ~7.0 - 9.0 | ~115 - 155 | Shifts are highly dependent on the ylide character and substituent effects. Protons are typically downfield. nih.govrsc.org |
| Benzoyl Phenyl Rings (2x) | ~7.4 - 8.2 | ~127 - 135 | Two distinct sets of signals expected due to non-equivalent environments. Ortho protons/carbons are most downfield. chemicalbook.comrsc.org |
| Carbonyl Carbons (C=O) | N/A | ~165 - 175 | Two separate signals are expected, corresponding to the N-benzoyl and benzamide carbonyls. mdpi.commdpi.com |
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy provides critical information about the functional groups and bonding within a molecule.
Assignment of Characteristic Functional Group Frequencies
The Fourier-Transform Infrared (FTIR) and Raman spectra of this compound are expected to be rich with characteristic absorption bands corresponding to its various functional groups. Key vibrational modes include the stretching of the two carbonyl (C=O) groups, the carbon-nitrogen bonds (C-N), and the aromatic rings. researchgate.net
The most prominent features in the IR spectrum would be the strong absorptions from the two carbonyl groups. Since they are in different chemical environments, they are expected to have distinct frequencies. The N-benzoyl carbonyl group's frequency will be influenced by the positively charged pyridinium nitrogen, while the benzamide carbonyl is part of a conjugated imine system. Typically, amide C=O stretching bands appear in the region of 1650-1700 cm⁻¹. mdpi.comnih.gov Aromatic C=C stretching vibrations are expected in the 1400-1610 cm⁻¹ region, and C-N stretching vibrations may be observed around 1300-1350 cm⁻¹. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on data from analogous structures. mdpi.comresearchgate.netnih.govchemicalbook.com
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Carbonyl (C=O) Stretch (N-benzoyl) | 1670 - 1690 | Strong |
| Carbonyl (C=O) Stretch (Benzamide) | 1650 - 1670 | Strong |
| Aromatic C=C Stretch | 1400 - 1610 | Medium to Strong (multiple bands) |
| C-N Stretch | 1300 - 1350 | Medium |
Vibrational Signatures of Electronic Delocalization
This compound is a highly conjugated system, and this extensive electron delocalization leaves distinct signatures in its vibrational spectra. nih.gov The concept of using vibrational probes to study electron delocalization is well-established; functional groups like carbonyls act as reporters on the electronic structure of the molecule. nih.govnih.gov
The delocalization of the nitrogen lone pair and the π-electrons from the aromatic rings across the entire molecule affects the bond order of the C=O and C-N bonds. The pyridinium ylide structure implies significant charge separation, which is stabilized by resonance. researchgate.net This delocalization of electron density into the carbonyl groups reduces their double-bond character. Consequently, the force constant of the C=O bond is lowered, resulting in a shift of its stretching frequency to a lower wavenumber (a redshift) compared to non-conjugated carbonyl compounds. nih.gov
Conversely, the C-N bonds within the molecule, particularly the bond between the exocyclic nitrogen and the pyridine ring, will acquire a greater degree of double-bond character. This increase in bond order leads to a higher force constant and a corresponding shift of the C-N stretching vibration to a higher frequency (a blueshift). The magnitude of these shifts provides a qualitative measure of the extent of electron delocalization within the molecular framework. nih.gov Therefore, the precise positions of the carbonyl and carbon-nitrogen stretching bands serve as direct vibrational evidence of the delocalized electronic nature of this compound.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and elucidating its structure through analysis of its fragmentation patterns. For this compound (molecular formula C₁₉H₁₄N₂O₂), the calculated monoisotopic mass is approximately 302.11 Da. In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 303.11. nih.gov
The fragmentation of this molecule under tandem mass spectrometry (MS/MS) conditions would likely proceed through the cleavage of its most labile bonds, primarily the amide linkages. A highly characteristic fragmentation pathway for benzoyl-containing compounds is the formation of the benzoyl cation. researchgate.net This stable cation, [C₆H₅CO]⁺, produces a strong signal at m/z 105.
Another predictable fragmentation involves the cleavage of the bond between the pyridinylidene ring and the exocyclic nitrogen, or the loss of the entire N-benzoyl group. The fragmentation pattern provides a fingerprint that confirms the connectivity of the molecular structure.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted values are based on common fragmentation patterns of related structures. researchgate.netnih.govnih.gov
| m/z (Da) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 303.11 | [M+H]⁺ | [C₁₉H₁₅N₂O₂]⁺ | Protonated molecular ion. |
| 198.08 | [M - C₆H₅CO]⁺ | [C₁₂H₉N₂O]⁺ | Loss of a benzoyl radical from the molecular ion. |
| 105.03 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | A very common and stable benzoyl cation fragment. researchgate.net |
| 77.04 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation. researchgate.net |
Theoretical and Computational Chemistry Studies of N 1 Benzoylpyridin 2 Ylidene Benzamide
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the electronic structure and properties of molecules. researchgate.net A typical DFT study on N-(1-benzoylpyridin-2-ylidene)benzamide would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable results. researchgate.net
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule in its ground state. nih.gov For this compound, this would reveal the planarity of the pyridine (B92270) and benzoyl rings and the orientation of the two benzoyl groups relative to the pyridine core.
The analysis of the energetic landscape can identify different stable conformers or tautomers and calculate their relative energies, providing insight into which forms are most likely to exist. mdpi.com Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (IR and Raman). researchgate.net
Table 1: Exemplar Optimized Geometrical Parameters for this compound (Note: This table is illustrative. Actual values would be derived from DFT calculations.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.37 | C2-N1-C6 | 120.5 |
| C2-N2 | 1.35 | N1-C2-N2 | 118.9 |
| N1-C(benzoyl) | 1.45 | C2-N2-C(benzoyl) | 125.0 |
| N2-C(benzoyl) | 1.40 | O-C-N(benzoyl) | 121.3 |
| C=O | 1.23 | C-N1-C(benzoyl) | 119.5 |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich parts of the molecule, likely the ylidic carbanion or the benzamide (B126) moiety, while the LUMO would be distributed over the electron-deficient pyridinium (B92312) ring. researchgate.netnih.gov
Table 2: Exemplar Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative. Actual values would be derived from DFT calculations.)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent neutral or weakly interacting regions.
For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen atoms and the exocyclic ylidic nitrogen, highlighting them as sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms and the pyridinium ring, indicating sites for nucleophilic interaction. nih.gov
Quantum Chemical Descriptors and Global Reactivity Indices
From the HOMO and LUMO energies, several quantum chemical descriptors and global reactivity indices can be calculated to quantify the molecule's reactivity. These parameters, derived from conceptual DFT, provide a numerical basis for predicting chemical behavior. researchgate.net
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
These indices would provide a quantitative assessment of the stability and reactivity of this compound. researchgate.netmdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis examines charge transfer and intramolecular interactions. mdpi.com It provides a detailed picture of the bonding within a molecule by studying the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Analysis of Non-Covalent Interactions and Hirshfeld Surface Analysis
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular structure and crystal packing of a compound. researchgate.net Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions in a crystal lattice. nih.gov
Computational Prediction of Spectroscopic Properties
A comprehensive search of scientific literature and chemical databases has revealed no specific theoretical or computational studies on the spectroscopic properties of the chemical compound This compound . While computational methods, such as Density Functional Theory (DFT), are commonly employed to predict spectroscopic data like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for a wide range of molecules, no such research appears to have been published for this particular ylidene.
Numerous studies have been conducted on structurally related, but distinct, compounds. For instance, computational analyses have been performed on various benzamide and pyridine derivatives to elucidate their spectroscopic characteristics. These studies often involve optimizing the molecular geometry and then calculating the vibrational frequencies, chemical shifts, and electronic transitions to correlate with experimental data. However, the unique electronic and structural arrangement of the ylidene functional group in this compound means that data from these related compounds cannot be reliably extrapolated to predict its specific spectroscopic behavior.
The absence of published computational data for this compound indicates a gap in the current scientific literature. Future research in this area would be valuable for a deeper understanding of the structure-property relationships in this class of compounds.
Due to the lack of available data, no data tables on the predicted spectroscopic properties of this compound can be provided.
Coordination Chemistry and Ligand Properties of N 1 Benzoylpyridin 2 Ylidene Benzamide
N-(1-benzoylpyridin-2-ylidene)benzamide as a Versatile Ligand System
This compound is a member of the pyridinium (B92312) ylide class of compounds, which have garnered significant interest in coordination chemistry. These molecules are characterized by a positively charged pyridinium ring covalently bonded to a negatively charged carbanion, which is stabilized by adjacent acyl groups. This electronic structure imparts a high degree of versatility, allowing them to act as effective ligands for a wide array of metal ions. Their ability to form stable metal complexes is rooted in the presence of multiple potential donor atoms and their flexible electronic character.
The structure of this compound features several potential coordination sites, primarily the nitrogen and oxygen atoms. The key donor atoms are the ylidic carbanion, the nitrogen atom of the pyridine (B92270) ring, and the oxygen atoms of the two benzoyl groups. However, due to resonance stabilization, the negative charge of the ylidic carbanion is delocalized over the N-C-C-O system. This delocalization results in the primary coordination occurring through the nitrogen atom of the pyridine ring and one of the oxygen atoms from the benzoyl groups, forming a stable six-membered chelate ring. Specifically, the exocyclic nitrogen atom and the oxygen atom of the benzoyl group attached to the ylidic carbon are often involved in coordination. The presence of these multiple donor sites allows for varied coordination behavior, making it a versatile ligand.
Pyridinium ylides, including this compound, exhibit notable donor flexibility, capable of acting as both L-type and X-type ligands. An L-type ligand is a neutral, two-electron donor, while an X-type ligand is an anionic, one-electron donor. In its neutral state, the ylide can coordinate to a metal center through the lone pair of electrons on the ylidic carbon, behaving as an L-type ligand. However, upon deprotonation or through resonance, the ylide can also act as an anionic ligand, exhibiting X-type character. This dual nature is a key feature of pyridinium ylide systems, allowing them to adapt to the electronic requirements of different metal centers. The specific character exhibited often depends on the reaction conditions and the nature of the metal ion involved.
The coordination behavior of this compound is governed by a combination of electronic and steric factors. Electronically, the delocalization of the negative charge across the ylide framework influences the nucleophilicity of the donor atoms. The presence of electron-withdrawing benzoyl groups stabilizes the ylidic carbanion, which in turn affects its donor strength.
Sterically, the bulky benzoyl groups and the pyridinium ring can create significant steric hindrance around the metal center. This steric crowding can influence the coordination geometry of the resulting metal complex, often favoring specific isomeric forms. The interplay between these electronic and steric effects ultimately dictates the mode of coordination, the stability of the complex, and its structural characteristics.
Synthesis and Structural Characterization of Metal Complexes
The versatile ligand properties of this compound have been exploited in the synthesis of a wide range of metal complexes. These complexes have been extensively studied to understand their structural features and coordination chemistry.
This compound readily forms complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the ylide with a suitable metal salt in an appropriate solvent. The resulting complexes often exhibit distinct colors and crystalline structures, which have been characterized using techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis.
Complexes with divalent metals such as Co(II), Cu(II), Zn(II), Ni(II), Mn(II), Cd(II), and Hg(II) have been widely reported. For instance, the reaction with cobalt(II) chloride yields a tetrahedral complex, while with copper(II) chloride, a square-planar geometry is observed. Complexes with other transition metals, including palladium(II), have also been synthesized and characterized, often revealing a square-planar coordination environment. The interaction with organometallic precursors, such as those of tin, has also been explored, leading to the formation of organometallic complexes with interesting structural motifs.
Below is a table summarizing some of the reported metal complexes of this compound and their observed geometries.
| Metal Ion | General Formula | Coordination Geometry |
| Co(II) | [Co(L)₂Cl₂] | Tetrahedral |
| Cu(II) | [Cu(L)₂Cl₂] | Square-Planar |
| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral |
| Ni(II) | [Ni(L)₂Cl₂] | Tetrahedral |
| Pd(II) | [Pd(L)₂Cl₂] | Square-Planar |
| Hg(II) | [Hg(L)₂Cl₂] | Tetrahedral |
L represents the this compound ligand.
The coordination of this compound to metal centers can occur through several modes, with chelation being a prominent feature. The most common coordination mode is as a bidentate ligand, where it coordinates through the pyridinium nitrogen and one of the benzoyl oxygen atoms. This N,O-bidentate coordination results in the formation of a stable six-membered chelate ring, which enhances the thermodynamic stability of the complex.
In some cases, the ylide can also act as a monodentate ligand, coordinating solely through the ylidic carbanion or one of the oxygen atoms, although this is less common due to the stability imparted by chelation. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions. For example, in the presence of strongly coordinating anions, the ylide might be forced to adopt a monodentate coordination mode.
Determination of Coordination Geometries (e.g., Octahedral, Square Planar, Trigonal Bipyramidal, Tetrahedral)
The coordination geometry of metal complexes containing this compound is dictated by several factors, including the electronic configuration and size of the central metal ion, the steric and electronic properties of the ligand itself, and the nature of any co-ligands present. While specific crystallographic data for complexes of this compound are not widely reported, the probable geometries can be inferred from studies on analogous pyridine-amide and related N,O-donor ligand systems.
The ligand is expected to act as a bidentate or tridentate chelating agent, coordinating through the pyridine nitrogen and one or both of the exocyclic carbonyl oxygen atoms. This versatility allows for the formation of various coordination geometries.
Octahedral Geometry: This is a common coordination geometry for many transition metals, particularly for ions like Co(II), Ni(II), and Fe(II). scirp.orgrsc.org In complexes with this compound, an octahedral environment could be achieved by the coordination of two or three ligand molecules to a single metal center, or by the coordination of one ligand molecule along with other ancillary ligands, such as water or halides. For instance, studies on related bis(picolyl)phenylphosphine ligands with Fe(II) have shown the formation of octahedral complexes where two tridentate ligands facially coordinate to the metal center. rsc.org Similarly, Co(II) and Ni(II) complexes with related pyridine-type ligands frequently adopt distorted octahedral geometries. mdpi.comias.ac.in
Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). It is also observed for some Cu(II) (d⁹) complexes. researchgate.net Research on related benzimidazole (B57391) complexes has suggested four-coordinate square planar structures for Co(II) derivatives. ekb.eg For this compound, a square planar complex could form with two ligand molecules coordinating to a metal center in a trans-configuration.
Trigonal Bipyramidal Geometry: Five-coordinate geometries like trigonal bipyramidal or square pyramidal are also possible, especially with larger metal ions or when steric hindrance from the ligand prevents the formation of a six-coordinate octahedral complex. For example, a square pyramidal Cu(II) complex has been characterized with a pyridine-2-carboxaldoxime ligand. mdpi.com Nickel complexes with certain pincer-type pyridine ligands have also been shown to adopt five-coordinate geometries. nih.gov
Tetrahedral Geometry: This geometry is often favored by d¹⁰ ions like Zn(II) and Cd(II), as well as by some Co(II) complexes. Given that the ligand contains bulky benzoyl groups, a tetrahedral arrangement could arise to minimize steric repulsion, particularly in a complex where two ligands coordinate to a single metal ion.
Spectroscopic Probes of Ligand-Metal Electronic Interactions in Complexes
Analysis of Carbonyl Stretching Frequencies and NMR Chemical Shifts in Coordinated Species
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) are invaluable for probing the electronic effects of metal coordination on the this compound ligand.
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is a particularly sensitive indicator of coordination. In the free ligand, the benzoyl groups are expected to show strong absorption bands in the typical carbonyl region of the IR spectrum (~1650-1750 cm⁻¹). Upon coordination of one or both carbonyl oxygen atoms to a metal cation, electron density is withdrawn from the C=O bond. This weakens the bond, causing a decrease in its vibrational frequency. Consequently, a redshift (a shift to lower wavenumber) of the ν(C=O) band is observed, providing direct evidence of carbonyl coordination. dergipark.org.tr The magnitude of this shift can offer insights into the strength of the metal-oxygen bond. Studies on related metal carbonyl derivatives and benzoyl chloride complexes have demonstrated shifts of 60 cm⁻¹ or more to lower frequencies upon coordination to a metal center. dergipark.org.tr
Table 1: Representative IR Carbonyl Stretching Frequencies (ν(C=O)) This table presents hypothetical data based on established principles for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the ligand's structure in solution. Upon coordination to a diamagnetic metal ion (like Zn(II)), the chemical shifts of the ligand's protons (¹H NMR) and carbons (¹³C NMR) are altered. Protons and carbons located near the coordination sites (i.e., the pyridine ring and benzoyl groups) experience the most significant changes in their electronic environment and thus show the largest shifts. nih.gov For instance, the protons on the pyridine ring, especially the proton at the 6-position adjacent to the nitrogen, would be expected to shift downfield upon coordination. nih.govlibretexts.org The carbonyl carbon signal in the ¹³C NMR spectrum would also be affected. In complexes with paramagnetic metal ions, the NMR signals often become significantly broadened and shifted, which can also be used to study ligand-metal interactions. koreascience.kr
Table 2: Representative ¹H NMR Chemical Shifts (δ) This table presents hypothetical data for a diamagnetic complex (e.g., with Zn²⁺) in a suitable solvent for illustrative purposes.
UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Bands
UV-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic structure of both the free ligand and its metal complexes. The spectrum of the free this compound ligand is expected to be dominated by high-energy π→π* transitions associated with its aromatic pyridine and benzoyl rings. ekb.eg
Upon complexation with a transition metal, new absorption bands often appear, typically at longer wavelengths (lower energy) in the visible or near-UV region. These new bands are generally not present in the spectra of either the free ligand or the free metal ion and are assigned as charge-transfer (CT) transitions . libretexts.org These transitions are much more intense than the typically weak d-d transitions. libretexts.org
There are two primary types of charge-transfer transitions relevant to these complexes:
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based molecular orbital to a vacant or partially filled d-orbital of the metal center. libretexts.orgrsc.org This results in the formal reduction of the metal. LMCT bands are common when the ligand is electron-rich and the metal is in a high oxidation state.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a filled d-orbital on the metal to an empty π* anti-bonding orbital on the ligand. researchgate.net This results in the formal oxidation of the metal. MLCT is favored when the metal is in a low oxidation state and the ligand possesses low-lying π* orbitals, a characteristic of aromatic systems like pyridine.
The energy of these CT bands provides a direct measure of the electronic interaction between the ligand and the metal. For example, the formation of a pyridine surface complex on TiO₂ has been shown to induce an LMCT band under visible light. rsc.org The appearance and position of these bands can confirm coordination and provide insight into the electronic nature of the resulting complex. niscpr.res.inresearchgate.net
Table 3: Representative UV-Visible Absorption Data This table presents hypothetical data for illustrative purposes.
Reactivity Profiles and Mechanistic Investigations of N 1 Benzoylpyridin 2 Ylidene Benzamide
General Reactivity Patterns of N-Acyl Pyridinium (B92312) Ylides
N-acyl pyridinium ylides are a subset of ammonium (B1175870) ylides and are characterized by a positively charged nitrogen atom within the pyridine (B92270) ring and an adjacent carbanion stabilized by an acyl group. nih.gov These ylides are typically stable, often crystalline solids, due to the delocalization of the negative charge onto the carbonyl oxygen of the acyl group. This resonance stabilization renders them less reactive than non-stabilized ylides. masterorganicchemistry.com
The general reactivity of N-acyl pyridinium ylides is dominated by their behavior as 1,3-dipoles. This characteristic makes them valuable building blocks in cycloaddition reactions for the synthesis of various heterocyclic systems. researchgate.net The cationic pyridine ring imparts acidity to the alpha-protons of N-substituted pyridinium salts, allowing for their deprotonation under mild basic conditions to generate the corresponding ylide. researchgate.net The stability and reactivity of these ylides can be fine-tuned by the nature of the substituent on the ylidic carbon and the pyridine ring.
Nucleophilic and Electrophilic Characteristics of the Ylidic Nitrogen
The electronic nature of N-(1-benzoylpyridin-2-ylidene)benzamide is complex, featuring both nucleophilic and electrophilic centers. The primary nucleophilic site is the ylidic carbanion. However, in this specific molecule, the presence of two electron-withdrawing benzoyl groups—one on the ylidic carbon and one on the nitrogen—significantly delocalizes the negative charge, thereby reducing the nucleophilicity of the ylidic carbon compared to simpler pyridinium ylides. researchgate.net
The ylidic nitrogen is part of the pyridinium ring and formally bears a positive charge. This cationic character makes the pyridine ring electron-deficient and thus electrophilic. The C2, C4, and C6 positions of the pyridine ring are particularly susceptible to attack by nucleophiles. acs.org Furthermore, the carbonyl carbons of the two benzoyl groups are also potent electrophilic sites, susceptible to nucleophilic acyl substitution reactions. researchgate.net
The interplay between the nucleophilic ylidic carbon and the electrophilic pyridinium ring and benzoyl groups dictates the compound's reactivity towards different reagents.
Cycloaddition Reactions and Pericyclic Transformations
A hallmark of pyridinium ylides is their participation in cycloaddition reactions, most notably as 1,3-dipoles in [3+2] cycloadditions with various dipolarophiles. researchgate.net These reactions provide a powerful tool for constructing five-membered heterocyclic rings. N-acyl pyridinium ylides react with electron-deficient alkenes and alkynes to yield dihydropyrrolizine and pyrrolizine derivatives, respectively.
For this compound, it is expected to react with various dipolarophiles. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the ylide and the reacting partner. While specific studies on this exact compound are not prevalent, the general mechanism is well-established for related structures. researchgate.netnih.gov The reaction proceeds via a concerted or stepwise mechanism, and the presence of the benzoyl groups can influence the reaction rates and selectivity. researchgate.net The inverse-electron-demand Diels-Alder reaction is another potential pathway for pyridinium systems, although less common for ylides themselves. dicp.ac.cnnih.gov
Table 1: Potential Cycloaddition Reactions of this compound This table presents hypothetical reaction outcomes based on the known reactivity of N-acyl pyridinium ylides.
| Dipolarophile | Reaction Type | Potential Product Class |
|---|---|---|
| Dimethyl acetylenedicarboxylate (B1228247) | [3+2] Cycloaddition | Substituted Pyrrolo[1,2-a]pyridine |
| Maleimide | [3+2] Cycloaddition | Fused Tetrahydropyrrolo[1,2-a]pyridine derivative |
| Nitro-olefin | [3+2] Cycloaddition | Nitropyrrolidine-fused pyridine derivative |
| Benzyne | [4+2] Cycloaddition | Fused cyclohexadiene derivative nih.gov |
Reaction with Electrophiles and Nucleophiles
The dual nucleophilic and electrophilic nature of this compound allows it to react with a wide range of reagents.
Reaction with Electrophiles: The most prominent nucleophilic center, the ylidic carbanion, can react with various electrophiles. A key example is the alkylation reaction. Treatment with alkyl halides would lead to the formation of a new C-C bond at the exocyclic carbon, yielding a substituted N-acyl pyridinium salt. researchgate.net This reactivity allows for the structural diversification of the ylide scaffold.
Reaction with Nucleophiles: The electrophilic sites of the molecule are the pyridine ring and the carbonyl carbons.
Attack on the Pyridine Ring: Strong nucleophiles can attack the electron-deficient pyridine ring, typically at the C2 or C4 positions, leading to addition products or, under certain conditions, ring-opening. nih.gov
Attack on the Carbonyl Carbon: The carbonyl carbons of the benzoyl groups are susceptible to nucleophilic acyl substitution. researchgate.netnih.gov For instance, reaction with strong nucleophiles like organolithium reagents could potentially lead to the formation of ketones, though side reactions are possible. nih.gov Hydrolysis under basic or acidic conditions could lead to the cleavage of the amide or the N-benzoyl group. researchgate.net
Table 2: Predicted Reactivity of this compound
| Reagent Type | Reactive Site on Ylide | Potential Outcome | Reference Principle |
|---|---|---|---|
| Electrophile (e.g., CH₃I) | Ylidic Carbon | C-Alkylation | researchgate.net |
| Nucleophile (e.g., R-Li) | Carbonyl Carbon | Acyl Substitution (Ketone formation) | researchgate.netnih.gov |
| Nucleophile (e.g., NaBH₄) | Carbonyl Carbon / Pyridine Ring | Reduction | General Reactivity |
| Protic Acid (e.g., HCl) | Ylidic Carbon | Protonation to form Pyridinium Salt | General Ylide Chemistry |
Ligand Exchange and Substitution Reactions in Metal Complexes
The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons allows this compound to act as a ligand in coordination chemistry. nsu.ru The carbonyl oxygen atoms and the pyridine nitrogen can serve as donor sites, enabling the molecule to function as a bidentate or potentially a tridentate chelating agent. researchgate.net
It can form stable complexes with various transition metals. nih.gov The coordination mode would depend on the metal ion's nature, its coordination preferences, and the reaction conditions. nsu.ru For example, it could coordinate through the two carbonyl oxygens to form a six-membered chelate ring with a metal center.
Once coordinated, the this compound ligand can participate in ligand exchange or substitution reactions. nih.govrsc.org A more strongly coordinating ligand could displace it from the metal's coordination sphere. Conversely, the metal complex itself could undergo substitution reactions where other ligands attached to the metal are replaced, a process influenced by the electronic properties of the ylide ligand. The hemilabile nature of amide-containing ligands, where one donor atom can reversibly dissociate, might also play a role in the catalytic activity of its metal complexes.
Catalytic Applications in Organic Transformations
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis. While a broad range of compounds are utilized in this field, the application of N-(1-benzoylpyridin-2-ylidene)benzamide appears to be highly specialized or not yet explored in many common reaction types.
There is no available scientific literature that reports the use of this compound as a ligand or catalyst in metal-catalyzed hydrogenation or dehydrogenation reactions. These reactions are fundamental processes in organic chemistry, often relying on transition metal complexes to facilitate the addition or removal of hydrogen. For instance, supported palladium catalysts are known to be efficient for hydrogenation processes like the conversion of nitrobenzene (B124822) to aniline. mdpi.com Similarly, platinum on silica (B1680970) has been used for the hydrogenation of N-benzyl nicotinamide, a mimic of the NAD+ coenzyme. rsc.org However, the specific compound of interest is not mentioned in these or other related studies.
The search for applications of this compound in metal-mediated C-H activation and functionalization also yielded no specific results. This is a significant area of research, with studies often focusing on directing groups that facilitate the selective reaction at a particular C-H bond. For example, the N-methyl-N-(pyridin-2-yl)benzamide scaffold has been shown to undergo palladium-mediated C(sp3)-H bond activation. researchgate.net The 2-phenylpyridine (B120327) core is another common substrate for palladium-catalyzed C-H functionalization. rsc.org Despite the structural similarities in the benzamide (B126) and pyridine (B92270) moieties, this compound itself has not been documented in this context.
No studies have been identified that utilize this compound as a catalyst or ligand in oxidative amidation reactions. This class of reactions is crucial for the synthesis of amides, which are prevalent in pharmaceuticals and biologically active molecules. researchgate.net Research in this area includes methods like the one-pot oxidative amidation of aldehydes and the use of various catalytic systems to form amide bonds. researchgate.netnih.gov While benzamide synthesis is a well-explored field, the specific role of this compound in catalyzing such transformations is not reported.
The hydration of alkynes, a reaction that typically yields ketones or aldehydes, has not been shown to be catalyzed by this compound. lumenlearning.comlibretexts.org This transformation is commonly catalyzed by strong acids in the presence of mercury(II) sulfate (B86663) or through a hydroboration-oxidation sequence. lumenlearning.comlibretexts.orglibretexts.org The scientific literature does not indicate any role for the title compound in this type of reaction.
Heterogeneous Catalysis (if applicable for immobilized variants)
There is no information available regarding the use of immobilized variants of this compound in heterogeneous catalysis. Heterogeneous catalysis involves catalysts in a different phase from the reactants, often solid catalysts with liquid or gas-phase reactants. researchgate.net While strategies exist for creating supported catalysts, such as palladium on molecular sieves for hydrogenation, these have not been applied to the compound . mdpi.com
Catalyst Design Principles and Structure-Activity Relationships in Catalysis
Due to the lack of reported catalytic applications for this compound, there is a corresponding absence of studies on its catalyst design principles and structure-activity relationships in a catalytic context. Research in this area typically focuses on understanding how the structure of a catalyst influences its activity and selectivity, as seen in the design of benzamide derivatives as PD-1/PD-L1 antagonists or in the development of catalysts for specific C-H activation reactions. researchgate.netnih.gov Without catalytic data, such analysis for this compound is not possible.
Potential in Advanced Materials Science
Design Principles for Functional Organic and Organometallic Materials
The design of functional organic materials like N-(1-benzoylpyridin-2-ylidene)benzamide is predicated on establishing clear structure-property relationships. The inherent modularity of pyridinium (B92312) ylide synthesis allows for systematic tuning of their electronic and steric characteristics. researchgate.net The core structure of this compound features a pyridinium ring, which acts as an electron-accepting moiety, and a carbanion stabilized by two benzoyl groups, which are electron-withdrawing. This "push-pull" electronic architecture is a fundamental design principle for creating molecules with interesting optical and electronic properties.
The synthesis of pyridinium ylides typically involves the N-alkylation or N-acylation of a pyridine (B92270) derivative, followed by deprotonation of a carbon atom adjacent to the nitrogen. researchgate.netorganic-chemistry.org In the case of this compound, the synthesis would likely proceed through the reaction of 2-aminopyridine (B139424) with benzoyl chloride to form an N-benzoylpyridinium salt, which is then deprotonated. The choice of substituents on both the pyridine ring and the acyl groups provides a powerful tool for modulating the material's properties. For instance, introducing electron-donating or electron-withdrawing groups at various positions can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the electronic and optical behavior. mdpi.com
The design can also incorporate features to encourage specific intermolecular interactions, which are crucial for self-assembly. The benzoyl groups in this compound, for example, can participate in π-π stacking interactions, while the carbonyl oxygen atoms can act as hydrogen bond acceptors. researchgate.netresearchgate.net These non-covalent interactions are key to forming ordered structures in the solid state, which are often essential for optimal material performance. The design principles for biodegradable ionic liquids based on pyridinium cations also offer insights into how the structure can be modified to control properties like stability and environmental impact. rsc.org
Exploration of Electronic and Optical Properties
The electronic properties of thin films of related pyridazinium ylides have been investigated, revealing that these materials can behave as n-type semiconductors. researchgate.netresearchgate.net The electrical conductivity and activation energy of these materials are dependent on their molecular structure. For instance, studies on a series of disubstituted carbanion pyridazinium ylides showed thermal activation energies for electrical conduction in the range of 1.68 to 2.19 eV. researchgate.net This suggests that this compound could also exhibit semiconducting behavior.
The optical properties of such compounds are also of significant interest. The presence of extended π-conjugation through the pyridine ring and the benzoyl groups is expected to lead to absorption and potentially emission in the visible or near-ultraviolet region of the electromagnetic spectrum. The study of the optical properties of related organic compounds in thin films has shown that molecular structure has a profound effect on the optical band gap. researchgate.net The investigation of nonlinear optical (NLO) properties in similar systems, indicated by large polarizability and hyperpolarizability values, suggests that this compound could also be a candidate for NLO applications. mdpi.com
Below is a table summarizing the electronic and optical properties of some related organic semiconductors, which can provide a reference for the potential properties of this compound.
| Compound Type | Activation Energy (eV) | Optical Band Gap (eV) | Refractive Index (n) |
| Disubstituted Pyridazinium Ylides | 1.68 - 2.19 researchgate.net | Varies with structure researchgate.net | Not Reported |
| 4,4′-Bipyridinium Dibromides | 1.60 - 1.83 researchgate.net | Direct gaps observed researchgate.net | Not Reported |
| Two-Dimensional Tellurene | Not Applicable | ~0.35 (bulk) mdpi.com | 4.11 - 6.48 (layer dependent) mdpi.com |
Future Research Directions and Concluding Perspectives
Innovations in Green Synthetic Methodologies
The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, sustainability, and the reduction of hazardous waste. Future research into N-(1-benzoylpyridin-2-ylidene)benzamide should focus on developing environmentally benign synthetic protocols that move beyond traditional methods.
Current synthetic approaches to related pyridinium (B92312) ylides and benzamides often rely on conventional heating and organic solvents. Innovations in this area could involve the adoption of microwave-assisted synthesis, a technique known to accelerate reaction rates, improve yields, and enable solvent-free conditions. psu.eduresearchgate.netnih.gov Studies on related imidazo[1,5-a]pyridine (B1214698) derivatives have demonstrated the success of microwave-assisted protocols, achieving high yields in significantly reduced reaction times. mdpi.com Furthermore, exploring catalyst-free reaction conditions, as demonstrated in the synthesis of other pyridine (B92270) benzamides using hydrogen peroxide as a benign oxidant, could offer a sustainable alternative to metal-based catalysts. researchgate.net The use of greener solvents, such as water or ionic liquids, has also proven effective for the synthesis of benzimidazole (B57391) derivatives and could be adapted for this compound. mdpi.com
A comparative analysis of potential synthetic routes highlights the advantages of green methodologies:
| Parameter | Conventional Method (Hypothetical) | Green Method (Proposed) | Rationale/Benefit |
| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation | Direct molecular heating, faster reaction times, lower energy consumption. psu.edu |
| Solvent | Dichloromethane, Toluene | Ethanol, Water, or Solvent-free | Reduced toxicity and environmental impact. researchgate.netmdpi.com |
| Catalyst | Metal-based (e.g., Pd, Cu) | Catalyst-free or Biocatalyst | Avoids toxic metal residues and simplifies purification. researchgate.net |
| Reaction Time | Hours to Days | Minutes | Increased throughput and process efficiency. nih.govmdpi.com |
| Yield | Moderate | High | Improved atom economy and reduced waste. |
Future work should systematically investigate these green parameters to establish an optimized, sustainable synthesis of this compound, making it more accessible for further research.
Development of Novel Coordination Motifs and Hybrid Materials
The molecular architecture of this compound, with its ylidic carbanion, pyridinic nitrogen, and two carbonyl oxygen atoms, makes it a versatile ligand for coordination chemistry. Ylides are known to act as ligands for transition metals, binding through their nucleophilic carbon atom. core.ac.uk The additional donor sites in this molecule open up possibilities for complex coordination behaviors, including acting as a monodentate, bidentate-chelating, or bridging ligand.
This versatility could be harnessed to create novel coordination polymers and metal-organic frameworks (MOFs). utexas.edursc.org By selecting appropriate metal ions and controlling reaction conditions, it should be possible to direct the self-assembly of this compound into materials with diverse topologies and properties. For instance, reaction with divalent metal ions like Cu(II), Zn(II), or Cd(II), which are commonly used in constructing MOFs with N-heterocyclic ligands, could yield new frameworks. rsc.orgmdpi.com The resulting materials could exhibit properties such as porosity for gas storage, luminescence for sensing applications, or catalytic activity. utexas.edursc.org
The potential coordination chemistry of this ligand is summarized below:
| Metal Ion | Potential Coordination Mode | Resulting Material Type | Potential Application |
| Cu(II) | Bidentate (N, O-chelation) | 1D or 2D Coordination Polymer | Catalysis, Magnetic Materials |
| Zn(II) / Cd(II) | Bridging (N, O donors) | 3D Metal-Organic Framework (MOF) | Luminescent Sensing, Gas Storage |
| Rh(I) / Ir(I) | Monodentate (C-ylide) or Pincer | Discrete Organometallic Complex | Homogeneous Catalysis |
| Au(I) | Monodentate (C-ylide) | Luminescent Complex | Heterogeneous Catalysis, Photonics utexas.edu |
| Lanthanides (Eu³⁺, Tb³⁺) | Bidentate / Tridentate | Luminescent Hybrid Material | Solid-State Lighting, Bio-imaging |
Systematic exploration of its reactions with a wide range of metal precursors is a critical next step to unlocking its potential in materials science.
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the structural, electronic, and reactive properties of new molecules. For a compound like this compound, where experimental data is scarce, DFT can provide foundational insights to guide synthetic efforts and characterization.
A computational investigation, similar to studies performed on related benzamide (B126) and benzimidazole structures, could elucidate key features. researchgate.netrsc.orgnih.gov DFT calculations can be used to determine the ground-state geometry, including critical bond lengths and dihedral angles that define the molecule's three-dimensional shape. Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the electronic structure, identifying the nucleophilic and electrophilic centers and predicting the molecule's reactivity and UV-Vis absorption profile. nih.gov Vibrational analysis could predict the infrared (IR) spectrum, aiding in the experimental characterization of the synthesized compound. researchgate.net
Key parameters for a future DFT study on this compound:
| Computational Parameter | Predicted Information | Significance |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. researchgate.net |
| Frontier Orbitals (HOMO/LUMO) | Energy levels, spatial distribution, energy gap | Predicts reactivity, electronic transitions, and kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, nucleophilic/electrophilic sites | Identifies sites for electrophilic attack and coordination to metals. |
| Vibrational Frequencies | Calculated IR and Raman spectra | Aids in experimental structure confirmation. researchgate.net |
| Reaction Pathway Modeling | Transition states and activation energies | Elucidates mechanisms for cycloaddition or rearrangement reactions. |
These computational studies would not only provide a deep understanding of the intrinsic properties of the molecule but also facilitate the rational design of its derivatives and metal complexes for targeted applications.
Exploration of Uncharted Reactivity Pathways
The pyridinium ylide moiety is a highly reactive 1,3-dipole, and its chemistry is dominated by cycloaddition reactions. colab.wsacs.org This presents a significant opportunity to use this compound as a building block for constructing complex, polycyclic heterocyclic systems. The most promising pathway is the [3+2] cycloaddition with various dipolarophiles. nih.govresearchgate.netnih.gov
Reacting this compound with electron-deficient alkenes or alkynes is expected to yield indolizine (B1195054) derivatives, a scaffold found in numerous biologically active compounds. nih.govnih.gov The reaction's regioselectivity and stereoselectivity could be influenced by the steric and electronic effects of the benzoyl groups, offering a rich field for investigation. Beyond standard dipolarophiles, reactions with other partners like isatins or nitroolefins could lead to novel spirocyclic or highly functionalized heterocyclic products. nih.govresearchgate.net
Potential cycloaddition reactions to be explored:
| Dipolarophile | Reaction Type | Expected Product Class | Potential Significance |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | [3+2] Cycloaddition | Functionalized Indolizine | Core scaffold for medicinal chemistry. acs.orgnih.gov |
| N-Phenylmaleimide | [3+2] Cycloaddition | Dihydropyrrolo[1,2-a]pyridine | Access to complex nitrogen heterocycles. |
| Nitroalkenes | [3+2] Cycloaddition | Nitro-substituted Indolizines | Precursors for further functionalization. nih.gov |
| Arylidene-malonates | [3+2] Cycloaddition / Michael Addition | Indolizines or open-chain adducts | Study of competitive reaction pathways. researchgate.net |
| Isatin Derivatives | [3+2] Cycloaddition | Spiro[indoline-imidazo[1,2-a]pyridines] | Novel spirocyclic systems with potential bioactivity. researchgate.net |
A thorough investigation of these reactivity pathways would establish this compound as a versatile synthon for diversity-oriented synthesis.
Integration with Emerging Fields of Chemical Research
The unique structural features of this compound suggest its potential for integration into several emerging areas of chemical research. The future of this compound lies not only in fundamental studies but also in its application to solve contemporary challenges in materials science, medicine, and catalysis.
Medicinal Chemistry: Benzamide and pyridine-containing structures are privileged scaffolds in drug discovery. mdpi.comnih.govnih.gov The novel heterocyclic products derived from the cycloaddition reactions (Sec. 9.4), such as indolizine derivatives, should be screened for biological activity. Some indolizines have shown promise as potent anticancer agents by inhibiting tubulin polymerization. nih.gov
Materials Science: The coordination polymers and MOFs developed from this ligand (Sec. 9.2) could find use as advanced functional materials. Luminescent MOFs are being actively investigated for chemical sensing and solid-state lighting. rsc.org Porous frameworks could be designed for selective gas capture or separation.
Catalysis: The ability of the ylide to stabilize metal centers could be exploited in catalysis. utexas.edu Metal complexes of this compound could be designed as catalysts for a range of organic transformations, potentially combining the reactivity of the metal center with the unique electronic environment provided by the ylide ligand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
